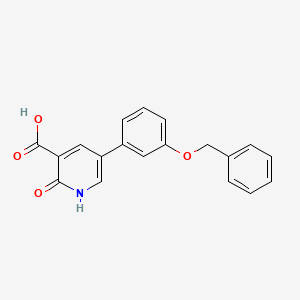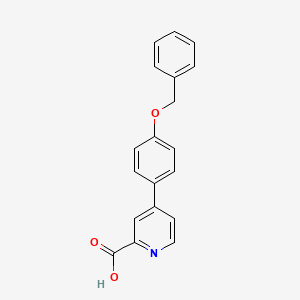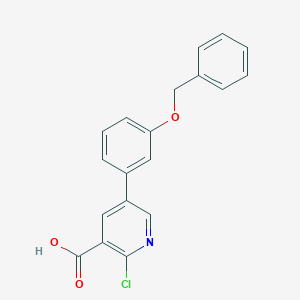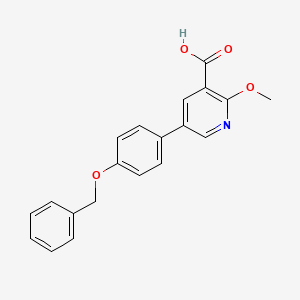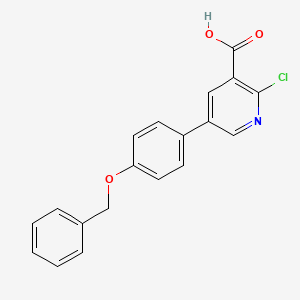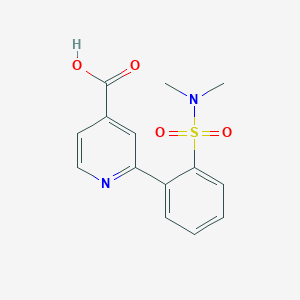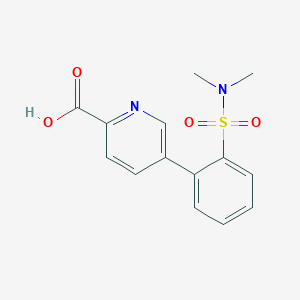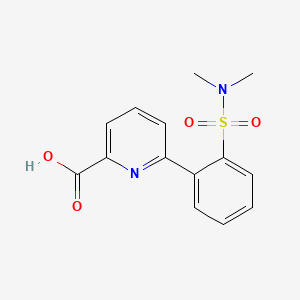
6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid (6-DMPPA) is an organic compound that is widely used in scientific research. It is a derivative of picolinic acid and is composed of a six-membered ring with two sulfur atoms and an amide group attached to it. This compound has been used in a wide range of scientific applications, including organic synthesis, biochemical and physiological studies, and lab experiments. In
科学的研究の応用
6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been used in a range of scientific research applications, including organic synthesis, biochemical and physiological studies, and lab experiments. It has been used as a reagent in the synthesis of a variety of organic compounds, including pyridines and pyrimidines. It has also been used in the synthesis of biologically active compounds, such as antibiotics, antivirals, and antifungals. In addition, 6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been used to study the biochemical and physiological effects of various compounds, such as drugs and hormones. Finally, it has been used in lab experiments to study the effects of various compounds on biological systems.
作用機序
The mechanism of action of 6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed that the compound acts as a proton acceptor, which means that it can accept a proton from a molecule in order to form a new compound. This process is known as protonation and is believed to be the primary mechanism by which 6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% exerts its effects on biological systems.
Biochemical and Physiological Effects
6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been shown to have a range of biochemical and physiological effects. In particular, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. In addition, it has been shown to have an effect on the metabolism of certain drugs, such as cocaine and methamphetamine. Finally, it has been shown to have an effect on the production of certain hormones, such as cortisol and testosterone.
実験室実験の利点と制限
The use of 6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in lab experiments has both advantages and limitations. On the one hand, it is relatively easy to synthesize and can be used in a wide range of experiments. On the other hand, its effects on biological systems are not yet fully understood and it can be toxic at high concentrations. Therefore, it is important to use 6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% with caution in lab experiments.
将来の方向性
The use of 6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in scientific research is still in its early stages and there are many potential future directions for its use. For example, it could be used to study the effects of various compounds on the activity of enzymes and other proteins. In addition, it could be used to study the effects of various compounds on the metabolism of drugs and hormones. Finally, it could be used to study the effects of various compounds on the development and function of cells and tissues.
合成法
6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be synthesized from picolinic acid and dimethylsulfamide (DMSO) in the presence of an acid catalyst. The reaction proceeds in two steps: first, the picolinic acid reacts with DMSO to form a dimethylsulfonium intermediate; and second, the dimethylsulfonium intermediate undergoes a nucleophilic substitution reaction with a base to form 6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%. The reaction is typically carried out at room temperature and takes around 24 hours to complete.
特性
IUPAC Name |
6-[2-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-9-4-3-6-10(13)11-7-5-8-12(15-11)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPCCAWTDMNTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

